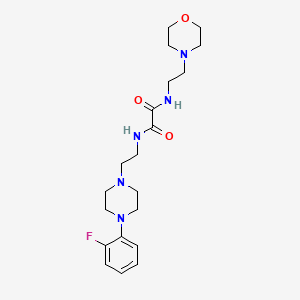

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30FN5O3 and its molecular weight is 407.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Fe-catalyzed synthesis of flunarizine and its (Z)-isomer : This research discusses the synthesis of Flunarizine, a drug related to calcium channel blockers, which is used to treat migraines, dizziness, vestibular disorders, and epilepsy. The synthesis process involves the condensation of certain compounds, including those with a 4-fluorophenyl piperazine structure similar to the compound (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Applications

- Antimicrobial Activity : A study on the synthesis and structure-activity relationships of quinolone antibacterials mentioned novel fluoroquinolones, highlighting the potential of fluoro derivatives in antibacterial applications (Ziegler et al., 1990).

- Anticonvulsant Properties : Research on the synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide demonstrated the effectiveness of certain compounds in the MES screen for seizures, hinting at the therapeutic potential of similar structures in treating convulsions (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Biochemical Research

- Serotonin Receptor Affinity : The synthesis of picolinamide derivatives, linked to an arylpiperazine moiety, showed high affinity and specificity towards serotoninergic receptors, indicating potential use in neuropsychiatric disorders (Fiorino et al., 2017).

Antioxidant Properties

- Antioxidant Profile : A study on the antioxidant properties of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment revealed promising results comparable to reference drugs, indicating the utility of similar compounds as antioxidants (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Antimicrobial Research

- Antimycobacterial Activity : Certain fluoroquinolone derivatives, including 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives, exhibited antimycobacterial and cytotoxic activities, with some compounds completely inhibiting the growth of M. tuberculosis (Sheu et al., 2003).

Therapeutic Applications

- Neurokinin-1 Receptor Antagonism : Research on an orally active, water-soluble neurokinin-1 receptor antagonist indicated high brain uptake and stability, suggesting therapeutic potential in conditions like emesis and depression (Harrison et al., 2001).

Synthesis and Structural Studies

- Synthesis of Cocaine Abuse Therapeutic Agents : The study on the synthesis of compounds as potential cocaine abuse therapeutic agents highlights the diverse applications of fluoro derivatives in drug development (Forrat, Ramón, & Yus, 2007).

Docking Studies

- Synthesis and Docking Studies of Indazole Derivatives : Piperazine-1-yl-1H-indazole derivatives, including compounds with fluoro substitutions, have been synthesized and subjected to docking studies, emphasizing their significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts the normal function of ENTs in nucleotide synthesis and regulation of adenosine function, which could have downstream effects on various biochemical processes.

Pharmacokinetics

The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it binds to its targets .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which disrupts nucleotide synthesis and the regulation of adenosine function . This could potentially lead to changes in cellular processes that rely on these functions.

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN5O3/c21-17-3-1-2-4-18(17)26-11-9-24(10-12-26)7-5-22-19(27)20(28)23-6-8-25-13-15-29-16-14-25/h1-4H,5-16H2,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIIGBUWQRKJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCCN2CCOCC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)

![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2816573.png)